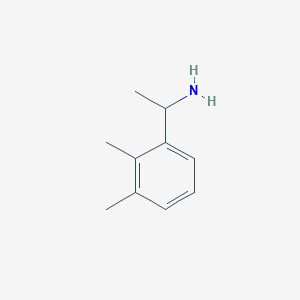

1-(2,3-Dimethylphenyl)ethan-1-amine

Description

1-(2,3-Dimethylphenyl)ethan-1-amine (CAS 102877-07-6) is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol. Structurally, it features a phenyl ring substituted with two methyl groups at the 2- and 3-positions, attached to an ethanamine backbone . It is a liquid at room temperature, with a boiling point of 232.2°C and a density of 0.937 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-donating methyl groups and steric accessibility.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMVLFXVTXOVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2,3-dimethylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the aldehyde being converted to the corresponding amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)ethan-1-amine involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, influencing signaling pathways. For instance, it could interact with trace amine-associated receptors, modulating neurotransmitter release and affecting neuronal activity .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications/Notes |

|---|---|---|---|---|

| 1-(2,3-Dimethylphenyl)ethan-1-amine | 2,3-dimethyl | 149.24 | 232.2 | Pharmaceutical intermediates |

| 1-(2,4-Dimethylphenyl)ethan-1-amine | 2,4-dimethyl | 149.24 | N/A | Enhanced reactivity in synthesis |

| 2-(2,6-Dimethylphenyl)ethan-1-amine | 2,6-dimethyl | 149.24 | N/A | Sterically hindered reactions |

| 1-(2,3-Difluorophenyl)ethan-1-amine HCl | 2,3-difluoro (salt) | 191.62 | N/A | Improved solubility for drug delivery |

| 1-(3,5-Dimethoxyphenyl)ethan-1-amine | 3,5-dimethoxy | 287.34 | N/A | Polar solvent compatibility |

Biological Activity

1-(2,3-Dimethylphenyl)ethan-1-amine, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in the realms of neurochemistry and antimicrobial activity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. These compounds may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

- Dopaminergic Activity : Studies suggest that the compound may enhance dopaminergic transmission, potentially offering therapeutic benefits for conditions such as depression and ADHD.

- Serotonergic Activity : The compound's structural similarity to known psychoactive substances suggests potential serotonergic activity, which could affect mood and anxiety levels.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of this compound against various pathogens.

- Gram-positive and Gram-negative Bacteria : Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness appears to vary based on the specific bacterial strain.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses have been proposed:

- Receptor Interaction : The compound may act as a partial agonist at certain neurotransmitter receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It might inhibit specific enzymes involved in bacterial metabolism or neurotransmitter degradation, enhancing its antimicrobial and neuropharmacological effects.

Case Studies

Recent case studies have explored the therapeutic applications of compounds structurally related to this compound:

- Case Study on Depression Treatment : A study involving a related compound showed significant improvement in depressive symptoms in animal models by modulating serotonin levels.

- Antibacterial Efficacy Study : Another investigation assessed the antibacterial efficacy against Chlamydia trachomatis, demonstrating that derivatives of this compound could selectively inhibit bacterial growth without affecting human cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.